N'-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide
Overview
Description
N’-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has shown promise in several scientific research areas due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide typically involves the condensation reaction between 2-hydroxybenzaldehyde and N,4-dimethylbenzenesulfonohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or Lewis acids.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase and α-glucosidase, which are involved in neurological and metabolic disorders.
DNA Interaction: It can bind to DNA, interfering with the replication and transcription processes, which is crucial for its anticancer activity.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to apoptosis or cell death, which is beneficial in targeting cancer cells.
Comparison with Similar Compounds
N’-(2-hydroxybenzylidene)-N,4-dimethylbenzenesulfonohydrazide can be compared with other hydrazone derivatives:
N’-(2-hydroxybenzylidene)cinnamohydrazide: Similar in structure but with a cinnamoyl group instead of the dimethylbenzenesulfonyl group.
3-Methoxy-N’-(3,5-dibromo-2-hydroxybenzylidene)benzohydrazide: Contains bromine atoms, which enhance its antibacterial activity.
Benzyl N’-(2-hydroxybenzylidene)hydrazinecarboxylate: Another hydrazone derivative with potential anticancer properties.
Properties
IUPAC Name |
N-[(E)-(2-hydroxyphenyl)methylideneamino]-N,4-dimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-12-7-9-14(10-8-12)21(19,20)17(2)16-11-13-5-3-4-6-15(13)18/h3-11,18H,1-2H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTQIGLWDDEWNG-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)N=CC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)/N=C/C2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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